molecular formula C24H24N4O4S2 B11092490 N,N'-bis(4,6-dimethylpyridin-2-yl)naphthalene-1,5-disulfonamide

N,N'-bis(4,6-dimethylpyridin-2-yl)naphthalene-1,5-disulfonamide

Cat. No.: B11092490
M. Wt: 496.6 g/mol
InChI Key: POIXNGITVASQDG-UHFFFAOYSA-N
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Description

N,N’-bis(4,6-dimethylpyridin-2-yl)naphthalene-1,5-disulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with two 4,6-dimethylpyridin-2-yl groups and two sulfonamide groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4,6-dimethylpyridin-2-yl)naphthalene-1,5-disulfonamide typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-1,5-disulfonyl chloride with 4,6-dimethylpyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4,6-dimethylpyridin-2-yl)naphthalene-1,5-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N,N’-bis(4,6-dimethylpyridin-2-yl)naphthalene-1,5-disulfonamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of N,N’-bis(4,6-dimethylpyridin-2-yl)naphthalene-1,5-disulfonamide involves its ability to interact with various molecular targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can influence biological pathways and chemical reactions, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(4,6-dimethylpyridin-2-yl)naphthalene-1,5-disulfonamide is unique due to its specific substitution pattern and the presence of both pyridine and sulfonamide groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H24N4O4S2

Molecular Weight

496.6 g/mol

IUPAC Name

1-N,5-N-bis(4,6-dimethylpyridin-2-yl)naphthalene-1,5-disulfonamide

InChI

InChI=1S/C24H24N4O4S2/c1-15-11-17(3)25-23(13-15)27-33(29,30)21-9-5-8-20-19(21)7-6-10-22(20)34(31,32)28-24-14-16(2)12-18(4)26-24/h5-14H,1-4H3,(H,25,27)(H,26,28)

InChI Key

POIXNGITVASQDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=CC(=CC(=N4)C)C)C

Origin of Product

United States

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